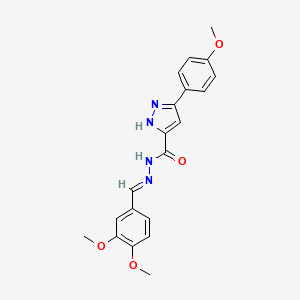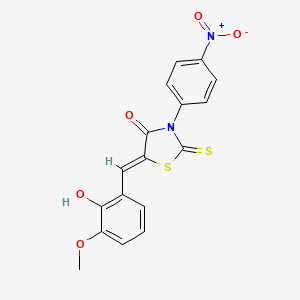![molecular formula C18H16N2O3S B3879062 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B3879062.png)
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-phenylacetamide
Descripción general
Descripción
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-phenylacetamide is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as Phenylpiracetam or Carphedon and has been used for its nootropic properties. Nootropics are substances that enhance cognitive function, memory, creativity, and motivation, without causing significant side effects. Phenylpiracetam is a derivative of Piracetam, which is a well-known nootropic compound.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been studied extensively for its potential applications in various fields of science. Some of the research areas include:
1. Cognitive Enhancement: Phenylpiracetam has been shown to improve cognitive function, memory, and learning in animal models and human studies. It has been suggested that Phenylpiracetam enhances the release of acetylcholine, a neurotransmitter that is involved in learning and memory.
2. Neuroprotection: Phenylpiracetam has been shown to have neuroprotective effects in animal models of brain injury and neurodegenerative diseases. It has been suggested that Phenylpiracetam protects the brain by reducing oxidative stress and inflammation.
3. Physical Performance Enhancement: Phenylpiracetam has been shown to improve physical performance, endurance, and recovery in animal models and human studies. It has been suggested that Phenylpiracetam enhances the release of dopamine, a neurotransmitter that is involved in motivation and reward.
Mecanismo De Acción
Further research is needed to elucidate the exact mechanism of action of Phenylpiracetam.
3. Neurodegenerative Diseases: Phenylpiracetam has shown promise as a neuroprotective agent in animal models of neurodegenerative diseases. Further research is needed to determine its potential applications in humans.
4. Drug Delivery: The development of novel drug delivery systems for Phenylpiracetam may improve its bioavailability and efficacy.
Conclusion:
Phenylpiracetam is a chemical compound that has been widely studied for its potential applications in various fields of science. It has been shown to have cognitive-enhancing, neuroprotective, and physical performance-enhancing effects. Phenylpiracetam has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Phenylpiracetam is a promising compound for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiracetam has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy Synthesis: Phenylpiracetam is relatively easy to synthesize, which makes it an attractive compound for lab experiments.
2. Low Toxicity: Phenylpiracetam has low toxicity, which makes it safe for use in lab experiments.
3. Broad Range of Applications: Phenylpiracetam has a broad range of applications in various fields of science, which makes it a versatile compound for lab experiments.
Some of the limitations of Phenylpiracetam for lab experiments include:
1. Limited Solubility: Phenylpiracetam has limited solubility in water, which may limit its use in certain lab experiments.
2. High Cost: Phenylpiracetam is relatively expensive, which may limit its use in some lab experiments.
3. Lack of Standardization: Phenylpiracetam is not standardized, which may lead to variability in experimental results.
Direcciones Futuras
There are several future directions for research on Phenylpiracetam. Some of the directions include:
1. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of Phenylpiracetam in humans.
2.
Propiedades
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(19-13-7-3-1-4-8-13)12-24-15-11-17(22)20(18(15)23)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRMXNDNRKZTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879008.png)

![3-[(2-bromo-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3879016.png)
![N-(3-methoxypropyl)-3-oxo-3-[2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B3879018.png)
![ethyl 5-(2-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879019.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879030.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B3879035.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879042.png)
![5-bromo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B3879055.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879075.png)
![5',5',6-trimethyl-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B3879087.png)